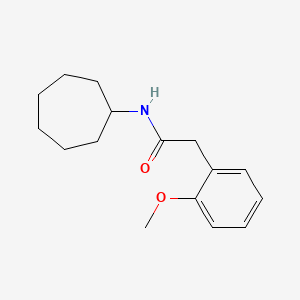

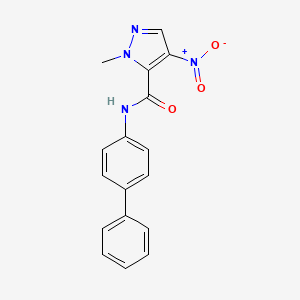

3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, commonly known as EIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EIP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. EIP has been shown to have several applications in scientific research, including as a tool to study NMDA receptor function and as a potential therapeutic agent for various neurological disorders.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through reactions involving piperidine, exhibit efficient synthesis methods and promising yields. This class of compounds, including structures related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, has been explored for their potential in various chemical reactions due to their ease of preparation and excellent yields (Goli-Garmroodi et al., 2015). These findings highlight the compound's utility in the synthesis of novel chemical entities, potentially expanding its applications in medicinal chemistry and materials science.

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the compound of interest, reveals significant antimycobacterial activity. These compounds, including variations with piperidine linkers, demonstrate considerable efficacy against drug-sensitive and resistant MTB strains. This suggests a potential application of related compounds in the development of new treatments for tuberculosis (Lv et al., 2017).

Anticancer Potential

The synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation have unveiled promising anticancer activities. These studies suggest that modifications to the piperidine moiety, similar to the one found in 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, can lead to compounds with significant therapeutic potential against various cancer cell lines. The research indicates that the structural features of these compounds play a crucial role in their biological efficacy, opening avenues for the development of novel anticancer agents (Shafi et al., 2021).

Catalytic Applications

Compounds containing the imidazol-2-ylidene unit have shown to be efficient catalysts in transesterification and acylation reactions, suggesting a potential application for related structures in catalysis. This catalytic activity is significant for the development of green chemistry processes and the synthesis of bioactive molecules. The research into these catalysts demonstrates the versatility and utility of imidazol-2-ylidene derivatives in chemical synthesis, potentially including those related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine (Grasa et al., 2003).

Propriétés

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-3-14-25-18-10-6-5-9-17(18)20(24)23-12-7-8-16(15-23)19-21-11-13-22(19)4-2/h5-6,9-11,13,16H,3-4,7-8,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJGGJBFJWNLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)